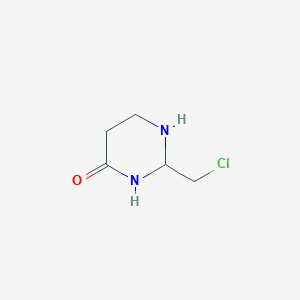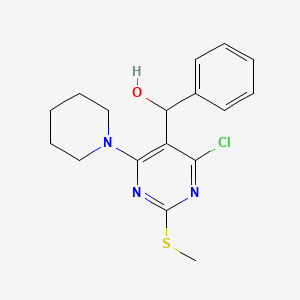
1-Propyne,3-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyne,3-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 1-Propyne,3-(methoxymethoxy)- are not well-documented, the general principles of organic synthesis and scale-up can be applied. This involves optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyne,3-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), methoxymethyl chloride (CH3OCH2Cl)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Propyne,3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Propyne,3-(methoxymethoxy)- involves its interaction with various molecular targets. The triple bond in the propyne group is highly reactive, allowing it to participate in addition reactions. The methoxymethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds. These reactions are facilitated by the compound’s electronic structure, which makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Propargyl alcohol (C3H4O): Similar structure but lacks the methoxymethoxy group.
Methoxymethyl chloride (CH3OCH2Cl): Contains the methoxymethyl group but lacks the propyne group.
Propargyl methoxymethyl ether (C5H8O2): Similar structure with slight variations in functional groups.
Uniqueness: 1-Propyne,3-(methoxymethoxy)- is unique due to the combination of the propyne and methoxymethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3-(methoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3 |
Clé InChI |
HWLHJDIDFDIRDN-UHFFFAOYSA-N |
SMILES canonique |
COCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
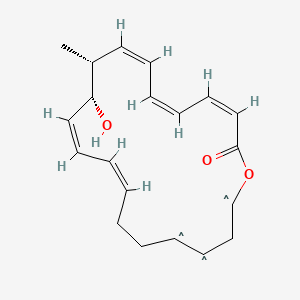
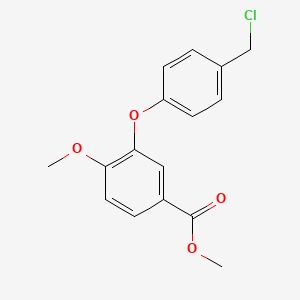
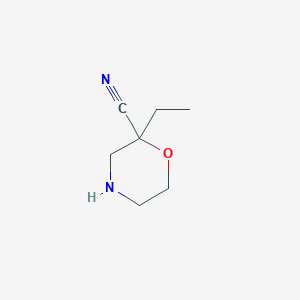
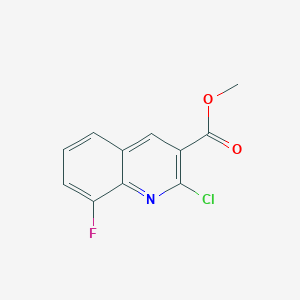
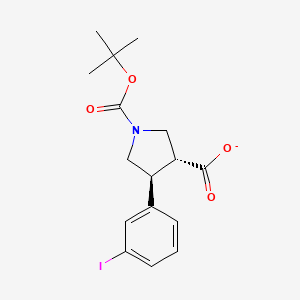

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
